2-Methoxyethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

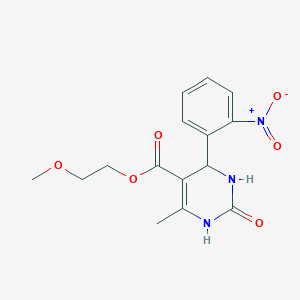

Its core structure consists of a tetrahydropyrimidine ring substituted with a 2-nitrophenyl group at position 4, a methyl group at position 6, and a 2-methoxyethyl ester at position 3. This compound is part of the broader Biginelli reaction product family, known for diverse pharmacological applications. Below, we compare its structural, synthetic, and functional attributes with analogous compounds, supported by experimental data from diverse sources.

Properties

IUPAC Name |

2-methoxyethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O6/c1-9-12(14(19)24-8-7-23-2)13(17-15(20)16-9)10-5-3-4-6-11(10)18(21)22/h3-6,13H,7-8H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVBTBOXSGQBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, filtration, and chromatography are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, reduction may produce amino derivatives, and substitution reactions can lead to a variety of functionalized pyrimidine compounds.

Scientific Research Applications

2-Methoxyethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of bioactive compounds and studying enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects on the Aromatic Ring

The 2-nitrophenyl group at position 4 distinguishes the target compound from analogs with alternative aryl substituents (Table 1).

- 2-Nitrophenyl substitution introduces steric and electronic effects that may alter enzyme inhibition kinetics. For example, the meta-nitro group in 3-nitrophenyl derivatives shows higher TP inhibition (IC₅₀ = 12 µM) compared to para-substituted analogs .

- Heteroaromatic Substitution :

Ester Group Variations

The 2-methoxyethyl ester at position 5 contrasts with common ethyl or methyl esters ():

- Ethyl/Methyl Esters: Simpler esters like ethyl () or methyl () show higher crystallinity but lower solubility in polar solvents. For instance, methyl 6-methyl-4-phenyl-DHPM has a solubility of 0.8 mg/mL in isopropanol, attributed to reduced steric bulk .

- 2-Methoxyethyl Ester : The ether oxygen in this group improves aqueous solubility and metabolic stability compared to ethyl/methyl esters, as seen in pharmacokinetic studies of similar DHPMs .

Antitumor and Enzyme Inhibition

- Thymidine Phosphorylase (TP) Inhibition :

- Antioxidant Activity :

Physicochemical Properties

Solubility and Thermodynamics

- Solubility in Organic Solvents :

- The 2-methoxyethyl ester enhances solubility in polar aprotic solvents (e.g., ethyl acetate) compared to methyl esters. Methyl 6-methyl-4-phenyl-DHPM has a dissolution enthalpy (ΔH) of +18.2 kJ/mol in benzene, indicating endothermic dissolution, whereas bulkier esters may reduce ΔH due to improved solvation .

- Crystallinity :

- Ethyl/methyl esters () form stable crystals with defined melting points (e.g., 427–428 K for ethyl 7-methyl-3-oxo-DHPM, ), while 2-methoxyethyl derivatives may exhibit lower melting points due to flexible side chains .

Biological Activity

2-Methoxyethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula: C15H17N3O6

- Molecular Weight: 337.31 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its effects on cell proliferation, apoptosis, and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition: A study indicated that compounds similar to 2-methoxyethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of the caspase pathway and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- In Vitro Studies: In vitro assays have revealed that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of 2-methoxyethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are multifaceted:

- Caspase Activation: The compound promotes apoptotic pathways by activating caspases in cancer cells.

- Cell Cycle Regulation: It influences key regulators involved in the cell cycle, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.